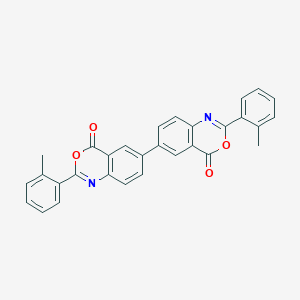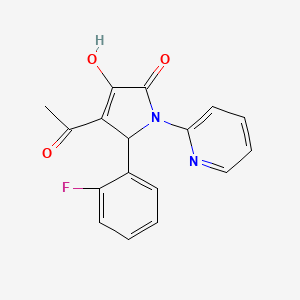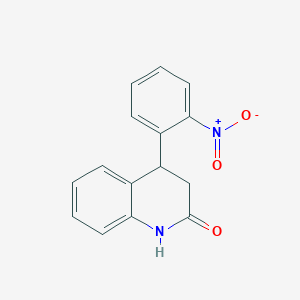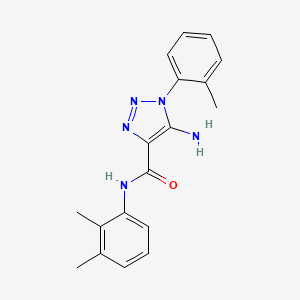
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine, also known as MNPA, is a nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is structurally similar to other nucleoside analogues such as gemcitabine and cytarabine, which are commonly used in chemotherapy. MNPA has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.
Wirkmechanismus
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is incorporated into the DNA of cancer cells, which leads to DNA damage and cell death. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is rapidly converted to its active form in the body, which allows for efficient uptake into cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have low toxicity in preclinical studies, which is a promising finding for its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, which makes it a useful tool for studying the mechanism of action of nucleoside analogues. However, N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is not yet available for clinical use, which limits its applicability for in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine. One potential direction is to further investigate the synergistic effects of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with other chemotherapy drugs. Another direction is to explore the use of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with immunotherapy, which could potentially enhance the immune response against cancer cells. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in animal models before it can be considered for clinical trials.
Synthesemethoden
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine can be synthesized using a multistep process that involves the conversion of 2-methyl-5-nitrophenol to a protected intermediate, which is then reacted with D-arabinofuranose to form the final product. The synthesis of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs, which could potentially improve treatment outcomes.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-5-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(14(18)19)4-8(6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRIGRTTBFRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)




![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)
![2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B5140104.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5140108.png)
